(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
Overview
Description
®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-3-pyrrolidin-2-yl-propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry
In organic synthesis, ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester serves as a building block for the synthesis of more complex molecules. It is used in the preparation of chiral ligands and catalysts.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is explored for its potential as a drug candidate. Its derivatives may possess therapeutic properties for treating various diseases.
Industry
The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties.
Mechanism of Action
The mechanism of action of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with potential biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other pyrrolidine derivatives.
Properties
IUPAC Name |
tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQRRIIQREOFN-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.